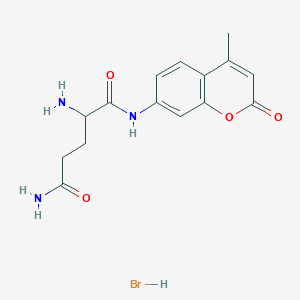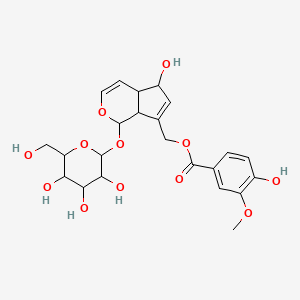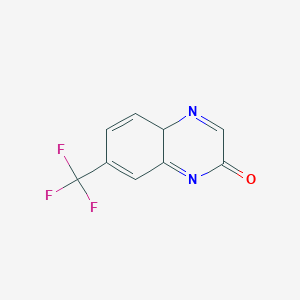
7-(trifluoromethyl)-4aH-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)-4aH-quinoxalin-2-one is a heterocyclic compound featuring a quinoxaline core with a trifluoromethyl group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic trifluoromethylation using reagents such as Ruppert-Prakash reagent (CF3SiMe3) in the presence of a fluoride source . Another approach involves the radical trifluoromethylation using photoredox catalysis .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow strategies to ensure high yield and purity. The use of cesium fluoride as the primary fluorine source has been reported to facilitate the rapid generation of trifluoromethyl anions .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethyl)-4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents at the trifluoromethyl position.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-(trifluoromethyl)-4aH-quinoxalin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Derivatives of this compound have demonstrated significant activity against various bacterial and fungal strains .
Medicine: In medicinal chemistry, this compound is investigated for its potential as an antituberculosis agent. Some derivatives have shown promising results in inhibiting Mycobacterium smegmatis .
Industry: The compound is also explored for its applications in the agrochemical industry, where it can be used to develop new pesticides and herbicides due to its stability and bioactivity .
Mécanisme D'action
The mechanism of action of 7-(trifluoromethyl)-4aH-quinoxalin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar reactivity in chemical reactions.
Trifluoromethyl quinolines: These compounds also feature a trifluoromethyl group and are investigated for their antimicrobial properties.
Uniqueness: 7-(Trifluoromethyl)-4aH-quinoxalin-2-one is unique due to its specific quinoxaline core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-4,6H |
Clé InChI |
ACWHJHDGDDVBPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC(=O)C=NC21)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


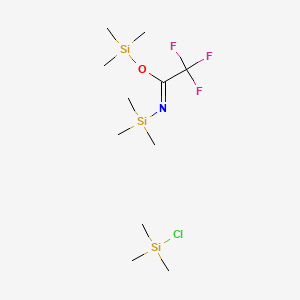
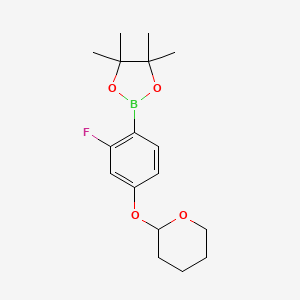
![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)
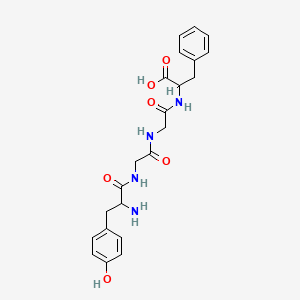
![methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B12319205.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12319222.png)
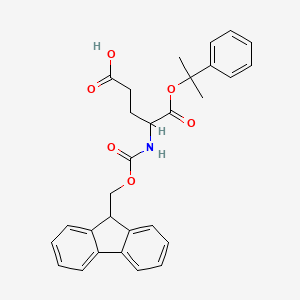
![3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one](/img/structure/B12319227.png)
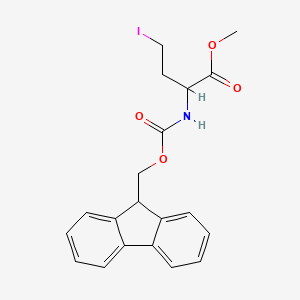
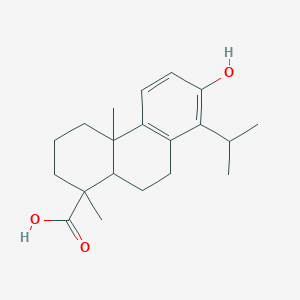
![2-[3-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12319248.png)
![4-amino-N-[1-[5-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12319251.png)
